4-hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride
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Overview
Description
4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C12H14ClN3O2S and a molecular weight of 299.78 g/mol . This compound is primarily used in research and development within the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride typically involves the reaction of N-phenylbenzene-1-sulfonamide with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazinyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted benzene derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Similar in structure but lacks the hydrazinyl group.
N-Phenylbenzenesulfonamide: Similar in structure but lacks the hydrazinyl group.
4-Hydrazinylbenzenesulfonamide: Similar in structure but lacks the N-phenyl group.
Uniqueness
4-Hydrazinyl-N-phenylbenzene-1-sulfonamide hydrochloride is unique due to the presence of both the hydrazinyl and N-phenyl groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a valuable compound in research and development .
Properties
IUPAC Name |
4-hydrazinyl-N-phenylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S.ClH/c13-14-10-6-8-12(9-7-10)18(16,17)15-11-4-2-1-3-5-11;/h1-9,14-15H,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNPNGLANABIHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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